Enantiomeric Configuration Drives Target Binding: (3S) vs. (3R) in HIV Protease Inhibitor Scaffolds
The (3S) absolute configuration of the oxolane ring is a pharmacophoric requirement for HIV protease inhibitors derived from the Amprenavir/Fosamprenavir chemotype. Amprenavir, bearing the (3S)-tetrahydrofuran-3-yl carbamate, exhibits an enzyme inhibition constant Ki of 0.6 nM against HIV-1 protease . In SAR studies of substituted tetrahydrofuran derivatives as HIV-1 protease P2-ligands, the stereochemistry at the tetrahydrofuran C3 position was found to be critical for orienting the ligand within the S2 subsite, with the incorrect enantiomer failing to make productive hydrogen bonds with Asp29 and Asp30 residues [1]. The (3R) enantiomer would project the oxolane oxygen in the opposite direction, disrupting this interaction network and reducing inhibitory potency, though a direct head-to-head Ki comparison of the isolated (3S) and (3R) sulfonamide derivatives is not available in the published literature (class-level inference from SAR) [2].
| Evidence Dimension | HIV-1 protease inhibition potency (Ki) of drug containing (3S)-tetrahydrofuran-3-yl moiety |
|---|---|
| Target Compound Data | Ki = 0.6 nM (Amprenavir, containing (3S)-tetrahydrofuran-3-yl carbamate) |
| Comparator Or Baseline | Incorrect enantiomer (3R) predicted to reduce or abolish binding based on X-ray structural analysis of the S2 subsite interactions |
| Quantified Difference | Stereochemistry-dependent binding: correct (3S) orientation is essential for Asp29/Asp30 hydrogen bonding; quantitative Ki shift not available for the isolated (3R) sulfonamide as no published direct comparison exists |
| Conditions | HIV-1 protease enzyme inhibition assay; X-ray co-crystal structures of inhibitor-protease complexes (PDB entries for Amprenavir-class inhibitors) |
Why This Matters
For medicinal chemistry programs targeting chiral enzymes such as HIV protease or other aspartyl proteases, procurement of the correct (3S) enantiomer is mandatory because the (3R) enantiomer or racemate will yield inactive or substantially less potent sulfonamide products, wasting synthetic effort and misleading SAR interpretation.
- [1] Ghosh, A.K., Lee, D., Sharma, A., & John, M.E. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 22(36), 7354-7372. DOI: 10.1039/D4OB01121A View Source
- [2] OSTI.gov record. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Novel THF P2/P2'-groups interacting with Asp29/30 of HIV-1 protease; binding determined from X-ray crystal structure of inhibitor-protease complex. Bioorg. Med. Chem. (2003) 11, 1107-1115. Available at: https://www.osti.gov/biblio/15003226 View Source
